Menglytat

Description

Contextualization of Chemical Compound Research in Contemporary Chemical Biology

Contemporary chemical biology heavily relies on the study of small molecules to perturb biological pathways, elucidate molecular mechanisms, and identify potential biological targets. The ability to design, synthesize, and characterize chemical entities allows researchers to probe cellular functions with high precision and specificity. njoolab.org This includes the synthesis of natural product derivatives, development of tool compounds for studying biological systems, and the creation of diverse compound libraries for screening against biological targets. njoolab.orgmpg.deproventainternational.com Research in this area spans various approaches, from physical organic chemistry providing insight into reactivity to computational chemistry aiding in informed analyses and drug discovery efforts. njoolab.org The field aims to develop molecular solutions to biological problems, often involving chemical synthesis, computational modeling, and high-resolution spectroscopy. njoolab.org The development of novel chemical tools and technologies is central to understanding biology and synthesizing biologically active molecules. ukri.org This research is critical for addressing national challenges related to sustainability and resource efficiency, and it underpins application-led fields such as healthcare technologies and synthetic biology. ukri.org

Significance of Investigating Novel Chemical Entities: The Case of Menglytat

The investigation of novel chemical entities or known compounds with potential for new biological applications is a significant driver in chemical biology. While "novel" often refers to entirely new molecular structures, it also encompasses exploring the biological properties and mechanisms of existing compounds that may have previously been studied in different contexts or whose full biological profile is not yet understood. This compound, also known as Menglytate, is a chemical compound identified as (-)-(1R,2S,5R)-Menthol ethoxyacetate, with a molecular formula of C₁₄H₂₆O₃ and a molecular weight of approximately 242.35 g/mol . thieme-connect.denih.govlaborchemie.de It has been reported to possess antitussive properties. thieme-connect.de The significance of investigating a compound like this compound within a chemical biology framework lies in the opportunity to move beyond its known effects (e.g., antitussive activity) to gain a deeper understanding of its molecular interactions. This involves identifying the specific biological targets it interacts with, elucidating the precise molecular mechanisms by which it exerts its effects, and exploring whether it possesses other, as yet undiscovered, biological activities. Investigating such compounds contributes to expanding the chemical space explored for biological modulation and can provide starting points for further medicinal chemistry programs or broader chemical biology research. mpg.de

Research Objectives and Scope for Comprehensive this compound Analysis

A comprehensive analysis of this compound within advanced chemical biology research would encompass several key objectives. The primary goal would be to thoroughly characterize its interactions with biological systems at a molecular level. This includes, but is not limited to:

Synthesis and Structural Verification: Confirming the synthesis route and structural integrity of this compound using advanced analytical techniques.

Target Identification: Employing biochemical and cell-based assays, potentially coupled with "-omics" technologies, to identify the specific proteins, enzymes, or other biomolecules that this compound directly interacts with.

Mechanism of Action Studies: Delving into the step-by-step molecular events that occur following this compound binding to its target(s), leading to the observed biological outcome (e.g., antitussive effect). This could involve kinetic studies, mutational analysis of targets, and the use of reporter assays.

Structure-Activity Relationship (SAR) Exploration: Although not strictly within the scope of only focusing on this compound itself, a comprehensive analysis would typically inform future SAR studies by providing a detailed understanding of how the this compound structure relates to its observed biological activity.

Exploration of Additional Biological Activities: Screening this compound in various biological assays to determine if it exhibits other potentially useful activities beyond its known antitussive effect.

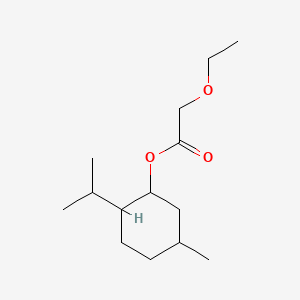

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-ethoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGZIMYAPNIRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)OC1CC(CCC1C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862227 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Characterization Paradigms for Menglytat

Advanced Spectroscopic Methodologies for Elucidating Menglytat's Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of different nuclei within the molecule.

Proton NMR (¹H NMR) spectroscopy is particularly useful for identifying the types of hydrogen atoms present, their relative numbers, and their connectivity based on spin-spin coupling patterns and chemical shifts fluorochem.co.uk. Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton, with different types of carbon atoms resonating at distinct frequencies fluorochem.co.ukcore.ac.uk. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, and methine carbons core.ac.uk. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide crucial through-bond connectivity information, aiding in the assembly of the molecular structure.

Mass Spectrometry (MS) Applications in Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can help in identifying structural subunits. In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) spectrabase.cominnovareacademics.in.

For a compound with the molecular formula C14H26O3, high-resolution mass spectrometry can provide an accurate measurement of the monoisotopic mass, confirming the molecular formula cas.orgspectrabase.com. For example, a monoisotopic mass of 242.1882 Da is associated with the formula C14H26O3 cas.orgspectrabase.com. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions innovareacademics.inlehigh.edu. The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways depending on the functional groups and connectivity fluorochem.co.uk. Analysis of the MS/MS spectrum of a C14H26O3 compound would provide valuable data for piecing together the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds mdpi.comeuropa.eu. Different functional groups (e.g., carbonyls, hydroxyls, C-H bonds) absorb at characteristic frequencies, providing a molecular fingerprint mdpi.comeuropa.eu. For a compound with the formula C14H26O3, IR spectroscopy would be used to confirm the presence of key functional groups such as carbonyl (C=O) and hydroxyl (O-H) stretches, consistent with the presence of ketone and potentially ester or carboxylic acid functionalities implied by the formula.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum europa.eubibliotekanauki.plcareerendeavour.com. This technique is particularly useful for detecting conjugated pi systems and chromophores, which are structural features that absorb UV or visible light careerendeavour.comunits.it. While saturated compounds like some isomers of C14H26O3 may not exhibit strong UV-Vis absorption in the typical range (200-800 nm), the presence of certain functional groups or conjugation would result in characteristic absorption bands careerendeavour.comunits.it. UV-Vis spectroscopy can provide insights into the electronic structure and potential presence of unsaturation or specific functional group environments within the molecule.

Stereochemical Assignment and Chiral Purity Assessment of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial for understanding the properties and behavior of chiral compounds libguides.comuvic.ca. Chirality arises when a molecule is non-superimposable on its mirror image, often due to the presence of a stereogenic center, such as a carbon atom bonded to four different groups libguides.com. Given the formula C14H26O3, it is possible for isomers to exist as enantiomers or diastereomers if chiral centers are present.

The assignment of relative and absolute stereochemistry is typically achieved through a combination of techniques. NMR spectroscopy, particularly using chiral shift reagents or by analyzing coupling constants, can provide information about relative stereochemistry. X-ray crystallography, if a suitable crystal can be obtained, can definitively determine the absolute configuration of a chiral molecule bibliotekanauki.pl.

Synthetic Strategies and Chemical Derivatization of Menglytat and Analogues

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Menglytat Analogues

Theoretical Underpinnings of SAR/QSAR in Compound Optimization

Structure-Activity Relationship (SAR) is a qualitative approach that correlates specific structural features of a molecule with its biological activity. sysrevpharm.org For a series of Menglytat analogues, SAR analysis involves systematically modifying the core scaffold and observing the resultant changes in potency. This process helps identify key functional groups and structural motifs that are either beneficial or detrimental to the desired biological effect. For instance, altering a substituent on the primary phenyl ring of this compound from a methyl to a trifluoromethyl group might reveal insights into the electronic requirements of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. sysrevpharm.orgnih.gov This is achieved by representing the chemical structure numerically through molecular descriptors, which quantify various physicochemical properties. longdom.org The goal of QSAR is to develop a predictive model that can estimate the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. sysrevpharm.orgnih.gov The fundamental equation of a QSAR model can be expressed as:

Biological Activity = f (Molecular Descriptors)

Where f is a mathematical function derived from a statistical analysis of a training set of molecules with known activities. wikipedia.org

Computational Approaches to SAR/QSAR Modeling of this compound

The development of a robust QSAR model for this compound analogues involves a multi-step computational workflow, from the calculation of molecular descriptors to the statistical validation of the final model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the this compound series, a wide array of descriptors would be calculated, broadly categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Given the large number of potential descriptors, a crucial step is feature selection . oup.comaip.org This process aims to identify a subset of descriptors that are most relevant to the biological activity of this compound analogues, while eliminating redundant or irrelevant ones. oup.com Techniques such as genetic algorithms, forward selection, and backward elimination are commonly employed for this purpose. semanticscholar.org Effective feature selection prevents overfitting and improves the predictive power of the QSAR model. aip.org

Below is a hypothetical interactive table of this compound analogues with their biological activity (pIC50) and selected molecular descriptors.

| Compound ID | pIC50 | Molecular Weight | LogP | Number of Hydrogen Bond Donors |

| This compound-01 | 7.2 | 350.4 | 3.1 | 1 |

| This compound-02 | 6.8 | 364.4 | 3.5 | 1 |

| This compound-03 | 7.5 | 349.4 | 2.9 | 2 |

| This compound-04 | 6.5 | 378.5 | 4.2 | 1 |

| This compound-05 | 7.9 | 363.4 | 3.0 | 2 |

| This compound-06 | 7.1 | 357.4 | 3.3 | 1 |

| This compound-07 | 6.3 | 392.5 | 4.5 | 1 |

| This compound-08 | 7.6 | 377.4 | 3.2 | 2 |

The predictive ability and reliability of a QSAR model must be rigorously assessed through statistical validation. researchgate.net This is typically done using both internal and external validation techniques. basicmedicalkey.com

Internal validation assesses the model's performance on the training set data. A common method is cross-validation , where the training set is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. nih.gov The leave-one-out cross-validated correlation coefficient (q²) is a key metric here; a q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External validation involves evaluating the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. uniroma1.it The predictive correlation coefficient (R²_pred) is calculated for the test set, and a value greater than 0.6 is often required for a model to be considered predictive. uniroma1.it

A hypothetical statistical validation summary for a this compound QSAR model is presented below.

| Statistical Parameter | Value | Interpretation |

| R² (coefficient of determination) | 0.85 | Goodness of fit to the training data |

| q² (cross-validated R²) | 0.72 | Good internal predictive ability |

| R²_pred (external validation) | 0.78 | Good external predictive ability |

| RMSE (Root Mean Square Error) | 0.35 | Low error in prediction |

Pharmacophore Modeling for this compound's Bioactivity

A pharmacophore is a three-dimensional arrangement of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling for this compound aims to identify the key interaction points responsible for its bioactivity. creative-biostructure.com This can be achieved through two main approaches:

Ligand-based pharmacophore modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active this compound analogues and extracting the common chemical features that are essential for their activity. thepharma.netresearchgate.net

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this approach identifies the key interaction sites within the binding pocket. thepharma.net

A hypothetical pharmacophore model for this compound might include features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group, all arranged in a specific spatial orientation. This model can then be used as a 3D query to screen large compound libraries for novel scaffolds that match the pharmacophoric features and are therefore likely to be active. creative-biostructure.com

Elucidation of Key Structural Motifs Governing this compound's Biological Activity

Through the combined insights from SAR, QSAR, and pharmacophore modeling, it is possible to elucidate the key structural motifs that govern the biological activity of this compound. nih.gov A structural motif is a recurring substructure within a series of molecules that is associated with a particular biological effect. wikipedia.org

For the this compound series, a hypothetical analysis might reveal the following key motifs:

An N-acyl group: The carbonyl oxygen may act as a hydrogen bond acceptor, forming a critical interaction with a specific amino acid residue in the target protein.

A para-substituted phenyl ring: The nature and position of the substituent on this ring could significantly influence potency, with electron-withdrawing groups perhaps being more favorable.

A flexible linker: This component may allow the molecule to adopt the optimal conformation for binding.

The table below summarizes these hypothetical structural motifs and their purported roles in this compound's activity.

| Structural Motif | Putative Role in Bioactivity | Supporting Evidence |

| Central Heterocycle | Core scaffold for correct ligand positioning | Conserved across all active analogues |

| N-Acyl Group | Hydrogen bond acceptor | Pharmacophore modeling, SAR data |

| para-Substituted Phenyl Ring | Hydrophobic and electronic interactions | QSAR model descriptor importance |

| Flexible Linker | Conformational adaptability | SAR studies on linker length and rigidity |

By understanding these key structural motifs, medicinal chemists can design new this compound analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Molecular Mechanisms of Action of Menglytat

Identification and Characterization of Primary Molecular Targets

There is no scientific literature available that identifies or characterizes the primary molecular targets of Menglytat.

Protein-Ligand Interaction Analysis (e.g., Binding Affinity, Kinetics)

No studies detailing the protein-ligand interactions of this compound, including its binding affinity or kinetics with any biological targets, have been published.

Enzymatic Inhibition or Activation Profiles

Information regarding the enzymatic inhibition or activation profiles of this compound is not present in the current body of scientific research.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

There are no available studies that elucidate any intracellular signaling cascades that may be modulated by this compound.

Impact of this compound on Cellular Processes at the Molecular Level

The impact of this compound on cellular processes at the molecular level has not been documented in any scientific research.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

No transcriptomic or proteomic profiling studies have been published that analyze the cellular response to this compound exposure.

In Vitro Biological Investigations of Menglytat

Cell-Based Assay Development and Implementation

Cell-based assays are crucial for understanding how a compound affects a complex biological system that mimics aspects of human physiology. conceptlifesciences.combioivt.com They provide invaluable data on a compound's activity within a cellular context, assessing effects on cell viability, proliferation, and specific signaling pathways. immunologixlabs.comsygnaturediscovery.com

The choice of cell lines is a critical step, dictated by the therapeutic hypothesis. For the investigation of Menglytat, a panel of cell lines was selected to represent a hypothetical disease state (e.g., cancer) and a healthy tissue control.

A549 (Human Lung Carcinoma): This adenocarcinomic human alveolar basal epithelial cell line is a widely used model for lung cancer studies.

BEAS-2B (Human Bronchial Epithelial): This immortalized, non-cancerous cell line serves as a healthy control to assess the selective cytotoxicity of the compound. mdpi.com

All cell lines were maintained under standard sterile conditions at 37°C and 5% CO₂. Specific media and supplements were used to ensure optimal growth and viability, as detailed in the table below.

| Cell Line | Origin | Cell Type | Culture Medium | Supplements |

|---|---|---|---|---|

| A549 | Human Lung Carcinoma | Epithelial | RPMI-1640 | 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin |

| BEAS-2B | Human Bronchial Epithelium | Epithelial | DMEM | 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 1% L-Glutamine |

Endpoint assays are performed to quantify the effect of the compound after a specified incubation period. To characterize this compound, assays for cytotoxicity and apoptosis were implemented.

Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect. Cells were treated with a range of this compound concentrations for 72 hours. mdpi.com The results are typically expressed as the IC₅₀ value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Apoptosis Induction (Annexin V-FITC Assay): To determine if cell death was occurring via apoptosis (programmed cell death), a flow cytometry-based assay using Annexin V-FITC was employed. mdpi.com This assay identifies cells in the early and late stages of apoptosis.

The data from these hypothetical assays are summarized below, indicating that this compound exhibits selective cytotoxicity against the A549 cancer cell line while having a lesser effect on the healthy BEAS-2B cell line.

| Assay | Cell Line | Endpoint Measured | This compound Result (IC₅₀) |

|---|---|---|---|

| MTT Cytotoxicity | A549 | Cell Viability | 15.2 µM |

| MTT Cytotoxicity | BEAS-2B | Cell Viability | 89.7 µM |

| Apoptosis Induction (% Apoptotic Cells at 20 µM) | A549 | Annexin V Staining | 65% |

| Apoptosis Induction (% Apoptotic Cells at 20 µM) | BEAS-2B | Annexin V Staining | 8% |

Enzyme-Based Assays for Target Engagement and Mechanistic Insights

A common method to confirm target engagement in a biochemical format is the protein thermal shift assay (TSA). nih.govresearchgate.net This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. A positive shift indicates that the compound stabilizes the protein, confirming a direct binding interaction. researchgate.net

The NanoLuc® Thermal Shift Assay (NaLTSA) is a specific application of this principle, where the target protein is fused to a luciferase reporter, allowing for a luminescent readout of protein unfolding. nih.gov

| Target Protein | Assay Type | Parameter Measured | Result (this compound at 10 µM) |

|---|---|---|---|

| Kinase Y | NaLTSA | Change in Melting Temperature (ΔTₘ) | +5.8 °C |

| Control Kinase Z | NaLTSA | Change in Melting Temperature (ΔTₘ) | +0.3 °C |

The significant thermal shift observed for Kinase Y, but not for a control kinase, provides strong evidence that this compound directly and selectively binds to its intended target.

High-Throughput Screening Methodologies for this compound Libraries

High-throughput screening (HTS) uses automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. wikipedia.orgbmglabtech.com This process is fundamental for discovering initial "hits" from large compound libraries, which can then be optimized into lead compounds. drugtargetreview.com

In the context of this compound, once an initial active structure was identified, an HTS campaign would be launched on a library of structurally similar analogs to identify compounds with improved potency or other desirable properties. The screening would employ a simplified, robust version of the primary assay (e.g., an enzyme inhibition assay using fluorescence resonance energy transfer, FRET). nih.gov

The key steps in an HTS workflow include:

Assay Plate Preparation: Robotic liquid handlers dispense the target enzyme, substrates, and library compounds into microtiter plates (commonly 384- or 1536-well formats). wikipedia.org

Reaction and Incubation: Plates are incubated for a set period to allow the enzymatic reaction to proceed.

Detection: A plate reader measures the signal (e.g., fluorescence) from each well. bmglabtech.com

Data Analysis: The activity of each compound is compared to controls to identify "hits"—compounds that produce a significant change in the signal. wikipedia.org

| Parameter | Description |

|---|---|

| Screening Library Size | ~100,000 this compound Analogs |

| Assay Format | 384-well FRET-based Kinase Y Inhibition Assay |

| Primary Hit Cutoff | >50% Inhibition at 10 µM |

| Confirmed Hit Rate | 0.45% |

Quality Assurance and Methodological Rigor in In Vitro Studies

Maintaining high standards of quality assurance and quality control (QA/QC) is paramount to ensure that in vitro data is reliable, reproducible, and meaningful. researchgate.net A systematic review of study quality is an important part of evidence-based research. nih.govnii.ac.jp

For all assays involving this compound, several QC measures are implemented:

Controls: Every assay plate includes negative controls (e.g., vehicle, typically DMSO) and positive controls (a known inhibitor of the target) to define the dynamic range of the assay. wikipedia.org

Statistical Metrics: For HTS, the Z'-factor is calculated for each plate to assess the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

Replication: Key experiments, such as IC₅₀ determinations, are performed in multiple biological replicates to ensure the consistency of the results.

Standard Operating Procedures (SOPs): All experimental work is conducted following detailed SOPs to minimize variability between experiments and researchers.

| Assay Type | Key QC Metric | Acceptance Criterion |

|---|---|---|

| Cell-Based IC₅₀ Assay | Coefficient of Variation (%CV) of Replicates | < 20% |

| Enzyme-Based Assay | Signal-to-Background Ratio | > 5 |

| High-Throughput Screen | Z'-Factor | > 0.5 |

Computational and Theoretical Modeling of Menglytat S Biological Interactions

Molecular Docking and Virtual Screening for Target Prediction and Ligand Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com It is frequently used to predict the binding mode of a small molecule ligand to a protein target. By scoring the different possible binding poses, researchers can identify the most likely interaction and estimate the binding affinity. nih.gov

Virtual screening utilizes these docking methods to rapidly screen large libraries of compounds against a target protein. nih.govnih.govbiosolveit.de This approach helps to prioritize which compounds are most likely to be active and should be tested experimentally, thereby accelerating the drug discovery process. elsevierpure.comdovepress.com The process involves preparing the 3D structures of both the target protein and the small molecules in the library and then using a docking program to evaluate the potential binding of each molecule. nih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a more dynamic view of the interactions between a ligand and its target. nih.govwikipedia.org By simulating the movements of atoms over time, MD can reveal changes in the protein and ligand conformations upon binding, the stability of the complex, and the role of solvent molecules. nih.gov

Conformational Landscape Analysis

During an MD simulation, both the ligand and the protein can explore a wide range of different shapes or conformations. Analyzing this "conformational landscape" helps to understand the flexibility of the binding site and how the ligand adapts to it. This analysis can reveal important information about the binding mechanism that is not apparent from a static docked pose.

Binding Site Dynamics and Ligand Residence Time

MD simulations can also shed light on the dynamics of the binding site itself, showing how amino acid side chains move to accommodate the ligand. mdpi.com Furthermore, advanced simulation techniques can be used to estimate the ligand residence time, which is the average time a ligand stays bound to its target. This kinetic parameter is often more relevant to a drug's efficacy than its binding affinity alone.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic properties of molecules. nih.govwikipedia.orgunipd.it These methods can be used to study aspects of ligand-target interactions that are governed by electronic effects, such as charge distribution and reactivity. escholarship.orgrsc.org

Orbital Analysis and Reactivity Descriptors

Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity of a molecule. nih.gov Reactivity descriptors derived from QC calculations can help to predict how a ligand will interact with its biological target on an electronic level.

Interaction Energies within Biological Microenvironments

QC methods can be used to calculate the interaction energies between a ligand and the amino acids in the binding site with high accuracy. mdpi.com These calculations can account for subtle electronic effects, such as charge transfer and polarization, which are often not fully captured by classical molecular mechanics force fields used in docking and MD simulations. This allows for a more refined understanding of the forces driving the binding event.

Multiscale Modeling Approaches for Systems-Level Understanding

To achieve a comprehensive understanding of a compound's biological impact, it is crucial to bridge the gap between its molecular-level interactions and the resulting physiological outcomes at the cellular and tissue levels. nih.gov Multiscale modeling provides a powerful computational framework to connect these different spatial and temporal scales. nih.govnih.gov This approach integrates data from various levels of biological organization, from quantum mechanical calculations of reaction mechanisms to whole-cell kinetic models, offering a holistic view of the system's dynamics. rsc.orgresearchgate.net

At the finest level, quantum mechanics (QM) can be employed to elucidate the electronic structure of a compound and its immediate interaction partners, providing precise details of bond-breaking and bond-forming events. These insights are critical for understanding enzymatic reactions or receptor binding. Moving up in scale, molecular dynamics (MD) simulations can model the behavior of the compound within a larger biological environment, such as a cell membrane or the cytoplasm, over timescales of nanoseconds to microseconds.

These atomistic-level models can then inform coarse-grained (CG) models, where groups of atoms are represented as single particles, allowing for the simulation of larger systems over longer timescales. The data generated from these simulations, such as binding affinities and reaction rates, serve as crucial parameters for higher-level systems biology models. nih.gov These models, often based on ordinary differential equations (ODEs) or agent-based modeling (ABM), can simulate the behavior of entire signaling pathways or metabolic networks in response to the compound. vt.edu

By integrating these different modeling techniques, researchers can simulate how molecular-level binding events, influenced by a compound like Menglytat, propagate through complex biological networks to produce a cellular or physiological response. nih.gov This systems-level understanding is invaluable for predicting a compound's efficacy, identifying potential off-target effects, and designing novel therapeutic strategies. nih.gov

Table 1: Illustrative Multiscale Modeling Workflow for a Hypothetical Compound

| Modeling Scale | Methodology | Objective | Typical Output Parameters |

| Quantum Scale (Ångströms) | Density Functional Theory (DFT) | Elucidate reaction mechanisms and electronic properties. | Reaction energies, transition state geometries, partial charges. |

| Atomistic Scale (Nanometers) | Molecular Dynamics (MD) | Simulate compound-protein binding and conformational changes. | Binding free energies, diffusion coefficients, protein dynamics. |

| Mesoscale (Micrometers) | Coarse-Grained (CG) MD, Kinetic Monte Carlo (kMC) | Model large molecular assemblies and cellular processes over longer times. rsc.org | Vesicle formation dynamics, protein complex assembly rates. |

| Cellular/Systems Scale (Microns to Millimeters) | Ordinary Differential Equations (ODEs), Agent-Based Models (ABMs) | Simulate signaling pathways and metabolic networks. | Time-course concentration changes of cellular components, cell population dynamics. |

Table 2: Fictional Research Findings from a Multiscale Model of "this compound"

| Research Finding | Modeling Approach Utilized | Implication for Systems-Level Understanding |

| "this compound" binding to Enzyme X stabilizes an inactive conformation. | Molecular Dynamics (MD) | Provides a molecular basis for the observed inhibition of the metabolic pathway involving Enzyme X. |

| The rate of "this compound" transport across the cell membrane is lipid-dependent. | Coarse-Grained (CG) MD | Suggests that the cellular uptake and efficacy of "this compound" may vary between different cell types with distinct membrane compositions. |

| A 10% inhibition of Enzyme X by "this compound" leads to a 50% reduction in the production of Metabolite Z over 24 hours. | ODE-based Metabolic Model | Demonstrates a non-linear amplification effect within the metabolic network, highlighting the importance of systems-level analysis. |

| Simulated cell populations exposed to "this compound" show a dose-dependent decrease in proliferation rate. | Agent-Based Model (ABM) | Connects the molecular-level inhibition of a key enzyme to a clinically relevant cellular outcome. |

Advanced Analytical and Bioinformatic Methodologies in Menglytat Research

Application of Metabolomics to Delineate Biochemical Pathway Perturbations

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, plays a vital role in understanding how a compound like Menglytat might influence cellular processes. By analyzing the complete set of metabolites in a biological sample, researchers can identify changes in metabolic pathways that occur upon exposure to this compound. longdom.orgnih.gov

Advanced techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed in metabolomics studies. longdom.orgnih.gov MS-based metabolomics offers high sensitivity and throughput for the identification and quantification of a wide range of metabolites. longdom.org Computational tools and bioinformatics algorithms are essential for processing the complex data generated by MS, enabling metabolite identification and quantification. longdom.org Statistical methods, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are then used for data visualization, pattern recognition, and identifying significant metabolic changes or biomarkers associated with this compound's presence. longdom.org This allows researchers to delineate which biochemical pathways are perturbed, providing insights into the compound's mechanism of action or effect on cellular metabolism. longdom.org

Integration of Proteomics for Comprehensive Target Identification and Off-Target Analysis

Proteomics, the large-scale study of proteins, is integral to identifying the molecular targets of this compound and assessing any unintended interactions (off-target effects). Mass spectrometry-based proteomics is a powerful strategy for characterizing the protein complement of a cell or tissue. nih.govresearchgate.net

Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric labeling techniques like iTRAQ and TMT, and label-free quantification, enable researchers to compare protein abundance levels in samples treated with this compound versus control samples. youtube.comnih.gov This can reveal proteins whose expression or modification levels are altered by this compound. Top-down proteomics, which involves the fragmentation and analysis of intact proteins, can provide detailed information about protein modifications (proteoforms) that might be affected by this compound binding or activity. researchgate.net Data analysis software packages are used to process raw MS data, identify proteins, and quantify their abundance, allowing for the statistical detection of differentially abundant proteins. youtube.comnih.govyoutube.com By integrating proteomics data, researchers can gain a comprehensive view of how this compound impacts the cellular proteome, aiding in the identification of direct targets and potential off-target interactions.

Advanced Imaging Techniques for Cellular Localization and Dynamics

Advanced imaging techniques provide crucial spatial and temporal information about the interaction of this compound with biological systems at the cellular and subcellular levels. Techniques such as live-cell imaging allow for the real-time observation and recording of cellular events in the presence of this compound. youtube.com This can help researchers understand how this compound affects cellular behavior, such as motility, proliferation, or morphological changes. youtube.com

Three-dimensional (3D) cell imaging techniques are increasingly used to study cell models that better mimic in vivo environments compared to traditional 2D cultures. moleculardevices.comnih.gov Techniques like quantitative volumetric Raman imaging can provide label-free visualization and quantification of multiple biomolecules within 3D cell cultures, potentially revealing the distribution and impact of this compound on cellular components in a more physiologically relevant context. nih.gov These imaging methods can help determine the cellular localization of this compound (if labeled or detectable) or visualize the downstream effects of this compound exposure on cellular structures and dynamics.

Bioinformatic and Cheminformatic Approaches for Data Integration and Analysis

Bioinformatics and cheminformatics are essential computational disciplines that underpin the analysis and interpretation of the large and complex datasets generated by metabolomics, proteomics, and imaging studies in this compound research. Cheminformatics focuses on the use of computational tools to analyze chemical data, including the structure and properties of this compound. amazon.comumassmed.eduyoutube.com This can involve using databases of chemical compounds and their properties, as well as tools for drawing, editing, and analyzing chemical structures. youtube.com

Bioinformatics involves the application of computational techniques to biological data, such as '-omics' data. amazon.comumassmed.eduuml.edu The integration of bioinformatics and cheminformatics with systems biology provides a powerful framework for understanding the mechanisms by which this compound might interact with biological systems. amazon.com Computational approaches such as virtual screening and molecular docking can be used to predict potential protein targets of this compound based on its chemical structure and the known structures of proteins. nih.gov Molecular dynamics simulations can further explore the binding stability and interactions between this compound and its predicted targets. nih.gov Cheminformatic tools like QSAR (Quantitative Structure-Activity Relationship) can help establish relationships between the chemical structure of this compound and its observed biological effects. umassmed.edu These integrated approaches are crucial for data analysis, pattern recognition, and generating hypotheses about this compound's biological activity.

Future Research Directions and Unexplored Avenues for Menglytat

Identification of Novel Biological Pathways and Targets

Future research on Menglytat could focus on the systematic identification of the specific biological pathways and molecular targets with which it interacts. Understanding these interactions at a mechanistic level is crucial for elucidating any potential biological activities and informing future development. This would involve a range of experimental and computational approaches.

Experimental techniques could include pull-down assays coupled with mass spectrometry to identify proteins that directly bind to this compound. Reporter gene assays or pathway-specific screening methods could be employed to determine which signaling cascades or metabolic pathways are modulated by this compound exposure. unich.it Transcriptomic and proteomic profiling of cells or tissues treated with this compound could reveal broader patterns of gene and protein expression changes, pointing towards affected biological processes.

Computational approaches, such as target prediction algorithms based on this compound's chemical structure, could complement experimental findings. Docking studies could explore the potential binding affinity of this compound to known biological targets. rdworldonline.com Network analysis could be used to integrate data from various experimental sources to build a comprehensive picture of how this compound perturbs biological systems. unich.itcd-genomics.comnih.gov

Future studies would aim to generate data tables detailing identified protein binding partners, modulated genes or proteins, and affected pathways, potentially including information on the strength and specificity of these interactions.

Development of Next-Generation this compound Analogues with Enhanced Specificity

A significant area for future research involves the rational design and synthesis of this compound analogues. This research would aim to develop compounds with improved biological activity, enhanced specificity for identified targets or pathways, or more favorable physicochemical properties. rsc.orgmdpi.comresearchgate.net

Structure-activity relationship (SAR) studies would be central to this effort. By synthesizing and testing a series of compounds with systematic modifications to the this compound structure, researchers could identify which parts of the molecule are critical for its interaction with biological targets and which modifications lead to altered or improved properties. nih.gov This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.

Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, could play a vital role in predicting the potential activity and properties of novel analogues before synthesis. This could help prioritize which compounds to create and test experimentally, accelerating the discovery process.

Future research in this area would generate data tables comparing the biological activity, target binding affinity, and physicochemical properties of this compound and its newly synthesized analogues.

Leveraging Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

AI/ML models could be trained on large datasets of chemical structures and biological activity data to predict the potential activity of novel this compound analogues. mednexus.orgresearchgate.netmanning.comnih.gov These models could explore vast chemical spaces more efficiently than traditional methods, identifying promising candidates for synthesis and testing. nih.gov

Furthermore, AI/ML could be used to optimize the properties of this compound and its analogues, such as solubility, stability, and potential interactions within biological systems. rsc.orgmdpi.comresearchgate.net Machine learning algorithms could analyze complex biological data generated from experiments (as described in Section 9.1) to identify subtle patterns and predict the impact of this compound on biological networks. unich.itcd-genomics.comnih.gov

Future research utilizing AI/ML would involve generating and analyzing large datasets related to this compound's structure, properties, and biological interactions to train predictive models. The output of these models could include ranked lists of promising analogues or predictions of biological activity, which would then require experimental validation.

Exploration of this compound's Interactions within Complex Biological Networks

Understanding how this compound interacts within the intricate web of biological networks is a critical future research direction. Biological processes are governed by complex interactions between molecules, including proteins, metabolites, and nucleic acids, organized into networks such as protein-protein interaction networks, metabolic networks, and signaling pathways. unich.itcd-genomics.comnih.govebi.ac.uk

Future studies would investigate how this compound influences the structure and dynamics of these networks. This could involve using techniques like affinity purification followed by mass spectrometry to map protein interaction partners ebi.ac.uk, or metabolomics to understand how this compound affects metabolic pathways. unich.itcd-genomics.com Perturbational studies, where the levels of key network components are altered in the presence of this compound, could help decipher its role within the network.

Network analysis algorithms could be applied to the generated data to identify key nodes or pathways that are particularly sensitive to this compound. cd-genomics.comnih.govarxiv.org This could reveal systems-level effects of this compound that might not be apparent from studying individual targets or pathways in isolation.

Research in this area would aim to construct and analyze biological networks influenced by this compound, potentially resulting in graphical representations of these networks and data tables detailing altered interactions or pathway activities.

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review for Menglytat-related studies?

- Methodological Answer : Begin by using academic databases (e.g., Google Scholar, PubMed) with keywords such as "this compound synthesis," "pharmacological properties," and "mechanistic studies." Apply inclusion/exclusion criteria to filter studies by relevance, publication date (e.g., last 10 years), and peer-reviewed status. Organize findings into thematic categories (e.g., synthesis methods, biological activity) and identify gaps using tools like PRISMA frameworks .

Q. What are effective strategies for formulating research questions on this compound's mechanisms?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does this compound (Intervention) inhibit enzyme X (Outcome) in in vitro models (Population) compared to standard inhibitors (Comparison) within 24-hour exposure (Time)?" Align questions with unresolved gaps identified in literature reviews, such as conflicting efficacy reports .

Q. What methodologies are recommended for initial data collection on this compound's physicochemical properties?

- Methodological Answer : Prioritize standardized assays for solubility, stability, and purity (e.g., HPLC, mass spectrometry). For novel compounds, follow ICH guidelines for characterization. Use primary data from controlled lab experiments and supplement with secondary data (e.g., crystallographic databases). Document protocols in detail to ensure reproducibility .

Advanced Research Questions

Q. How to design controlled experiments to isolate this compound's effects in complex biological systems?

- Methodological Answer : Implement factorial designs to account for confounding variables (e.g., cell line variability, serum concentration). Use blinding and randomization to reduce bias. Include negative controls (e.g., vehicle-only treatments) and positive controls (e.g., known inhibitors). Validate results through dose-response curves and replicate experiments across independent labs .

Q. How to resolve contradictions in experimental data related to this compound's stability under varying pH conditions?

- Methodological Answer :

- Step 1 : Perform robustness testing by repeating experiments under identical conditions.

- Step 2 : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to assess significance of observed differences.

- Step 3 : Use spectroscopic techniques (e.g., NMR, FTIR) to identify degradation products or structural changes.

| Statistical Test | Use Case | Reference |

|---|---|---|

| ANOVA | Comparing stability across pH levels | |

| Tukey’s HSD | Post-hoc analysis of group differences |

Q. What advanced techniques ensure reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Technique 1 : Use automated synthesis platforms to minimize human error.

- Technique 2 : Publish full experimental details (e.g., solvent purity, reaction temperature gradients) in supplementary materials.

- Technique 3 : Collaborate with independent labs for protocol validation and inter-laboratory studies .

Q. How to leverage semantic techniques for dataset recommendation in this compound research?

- Methodological Answer : Utilize tools like Google Dataset Search with semantic queries (e.g., "this compound cytotoxicity datasets") filtered by metadata (e.g., assay type, species). Combine keyword searches with ontology-based terms (e.g., ChEBI identifiers) to improve precision. Cross-validate datasets against primary literature .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.